5,7-Dichloroquinolin-8-yl 5-chloro-2-methylbenzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloroquinolin-8-yl 5-chloro-2-methylbenzene-1-sulfonate typically involves the chlorination of quinolin-8-ol followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 5-chloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of quinolin-8-yl derivatives with reduced chlorine content.
Substitution: Formation of various substituted quinolin-8-yl derivatives
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 5-chloro-2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,7-dichloroquinolin-8-yl 5-chloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biochemical pathways. The presence of chlorine atoms and the sulfonate group play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the sulfonate group.
5-Chloro-8-quinolinol: Contains fewer chlorine atoms and no sulfonate group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine
Properties
Molecular Formula |
C16H10Cl3NO3S |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 5-chloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H10Cl3NO3S/c1-9-4-5-10(17)7-14(9)24(21,22)23-16-13(19)8-12(18)11-3-2-6-20-15(11)16/h2-8H,1H3 |
InChI Key |
WGKLVMJNNUYTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origin of Product |
United States |
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